

# Technical Support Center: Enhancing Adhesion of Copper Films from Cu(TMHD)<sub>2</sub>

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## Compound of Interest

Compound Name: Cu(TMHD)<sub>2</sub>

Cat. No.: B13154254

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Copper(II) bis(2,2,6,6-tetramethyl-3,5-heptanedionate), also known as Cu(TMHD)<sub>2</sub> or Cu(DPM)<sub>2</sub>, for copper film deposition.

## Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My copper film is peeling off the substrate. What are the common causes?

A1: Poor adhesion of copper films deposited from Cu(TMHD)<sub>2</sub> can stem from several factors:

- **Substrate Contamination:** The presence of organic residues, moisture, or native oxides on the substrate surface can inhibit proper bonding.
- **Inadequate Substrate Surface:** Some substrates have naturally low surface energy, leading to poor wetting by the copper film. The surface may also be too smooth, which limits mechanical interlocking.<sup>[1]</sup>
- **Suboptimal Deposition Parameters:** Incorrect precursor temperature, carrier gas flow rate, deposition pressure, or substrate temperature can result in a poorly adhered film.
- **High Residual Stress:** Stress within the deposited copper film can exceed the adhesive force to the substrate, causing delamination.<sup>[1]</sup>

- Chemical Incompatibility: The inherent chemical properties of the substrate may not be conducive to forming strong bonds with the copper film.[\[1\]](#)

Q2: How can I improve the adhesion of my Cu film on a polymer substrate like polyimide?

A2: Improving adhesion on polymer substrates often involves surface modification to increase surface energy and create bonding sites. A common and effective method is plasma treatment.[\[2\]](#)[\[3\]](#)[\[4\]](#)

- Plasma Treatment: Exposing the polyimide substrate to a plasma (e.g., Nitrogen, Argon, or Oxygen) before deposition can clean the surface, increase roughness, and introduce polar functional groups that enhance chemical bonding with the copper film.[\[2\]](#)[\[3\]](#)[\[5\]](#) For instance, N<sub>2</sub> plasma treatment has been shown to improve peel strength significantly.[\[5\]](#)

Q3: I am depositing on a silicon or glass substrate. What strategies can I use to enhance adhesion?

A3: For silicon and glass substrates, two primary strategies can be employed:

- Adhesion-Promoting Interlayers: Depositing a thin "glue" layer between the substrate and the copper film is a widely used technique.[\[1\]](#)[\[6\]](#)[\[7\]](#) Common adhesion layers include:
  - Titanium (Ti)
  - Chromium (Cr)
  - Tantalum (Ta) or Tantalum Nitride (TaN)[\[8\]](#)
- Plasma Pre-treatment: Similar to polymer substrates, plasma treatment can be effective for glass. It increases surface roughness and surface energy, which promotes better adhesion.[\[7\]](#) Air plasma pre-treatment has been shown to increase the remaining copper on a glass substrate after a tape test by about 20%.[\[7\]](#)

Q4: Does the choice of precursor affect the adhesion of the copper film?

A4: Yes, the precursor chemistry is crucial. Non-fluorinated precursors like Cu(TMHD)<sub>2</sub> are generally preferred over fluorinated ones, such as Cu(hfac)<sub>2</sub>, as they tend to result in better

adhesion. Fluorine from the precursor can remain at the interface between the copper film and the underlayer, which can be detrimental to adhesion.

Q5: Can the deposition process itself be optimized to improve adhesion?

A5: Absolutely. The parameters of your deposition process have a significant impact on film adhesion.

- **Reducing Agent Concentration:** In processes like supercritical fluid deposition, a high concentration of a reducing agent like hydrogen ( $H_2$ ) can be beneficial. It can lower the nucleation temperature and lead to a smoother, more continuous film, which is important for good adhesion.
- **Working Pressure:** Optimizing the working pressure during deposition can help minimize the residual stress in the film, which in turn improves adhesion.[\[9\]](#)
- **Post-Deposition Annealing:** In some cases, annealing the film after deposition can improve adhesion. However, it is important to choose the annealing temperature and atmosphere carefully, as improper annealing can also lead to issues like agglomeration, especially if the initial adhesion is poor.[\[8\]](#)

## Quantitative Data Summary

The following tables summarize quantitative data from various studies on enhancing copper film adhesion.

Table 1: Effect of Plasma Treatment on Adhesion

Substrate	Plasma Type	Treatment Parameter	Adhesion Improvement Metric	Result
Polyimide	N <sub>2</sub> RF Plasma	200 W Power	Peel Strength	~3x increase (from 3.57 gf/mm to 10.5 gf/mm)[5]
Alumina (Al <sub>2</sub> O <sub>3</sub> )	Argon Plasma	-	Adhesion Strength	>460% increase (from 6.1 MPa to >34 MPa)[9]
Fused Silica Glass	Air Plasma	25 seconds	Remaining Cu after tape test	~20% increase[7]

Table 2: Effect of Surface Roughness on Adhesion

Substrate	Treatment	Initial Roughness (Sa)	Final Roughness (Sa)	Adhesion Improvement
Fused Silica Glass	Air Plasma (25s)	0.8 ± 0.1 nm	2.4 ± 0.3 nm	~20% increase in adhered film after tape test[7]
Copper	Sandblasting (120s)	0.12 ± 0.003 μm	2.89 ± 0.176 μm	Enhanced oxide/substrate interfacial fracture energy[10]

## Key Experimental Protocols

### Protocol 1: N<sub>2</sub> Plasma Treatment of Polyimide Substrates for Enhanced Cu Adhesion

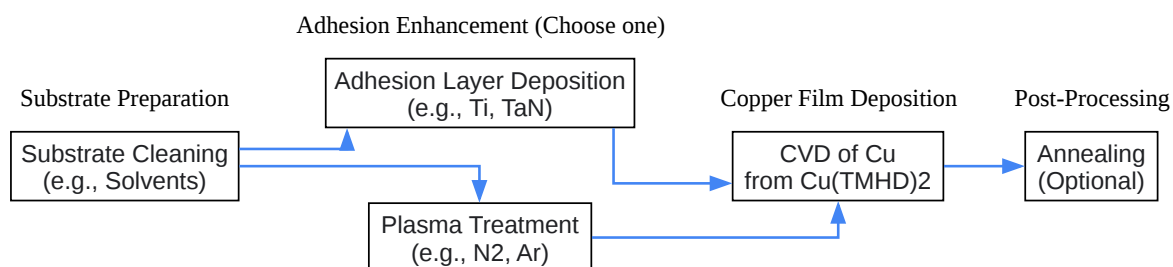
- Substrate Preparation: Begin with a clean polyimide substrate. If necessary, sonicate in acetone and isopropanol, followed by drying with a nitrogen gun.

- **Plasma Chamber Setup:** Place the polyimide substrate into a radio-frequency (RF) plasma sputtering system.
- **Vacuum:** Evacuate the chamber to a base pressure of approximately  $10^{-6}$  Torr.
- **Gas Introduction:** Introduce high-purity nitrogen ( $N_2$ ) gas into the chamber, maintaining a working pressure suitable for plasma generation.
- **Plasma Generation:** Apply RF power to the  $N_2$  gas to generate a plasma. A power of 200 W has been shown to be effective.<sup>[5]</sup>
- **Treatment Duration:** Expose the substrate to the  $N_2$  plasma for a predetermined duration (e.g., 300 seconds).<sup>[5]</sup>
- **Post-Treatment:** After the treatment, turn off the RF power and stop the  $N_2$  gas flow. Allow the substrate to cool before proceeding with the copper film deposition.

#### Protocol 2: Deposition of a Tantalum Nitride (TaN) Adhesion Layer

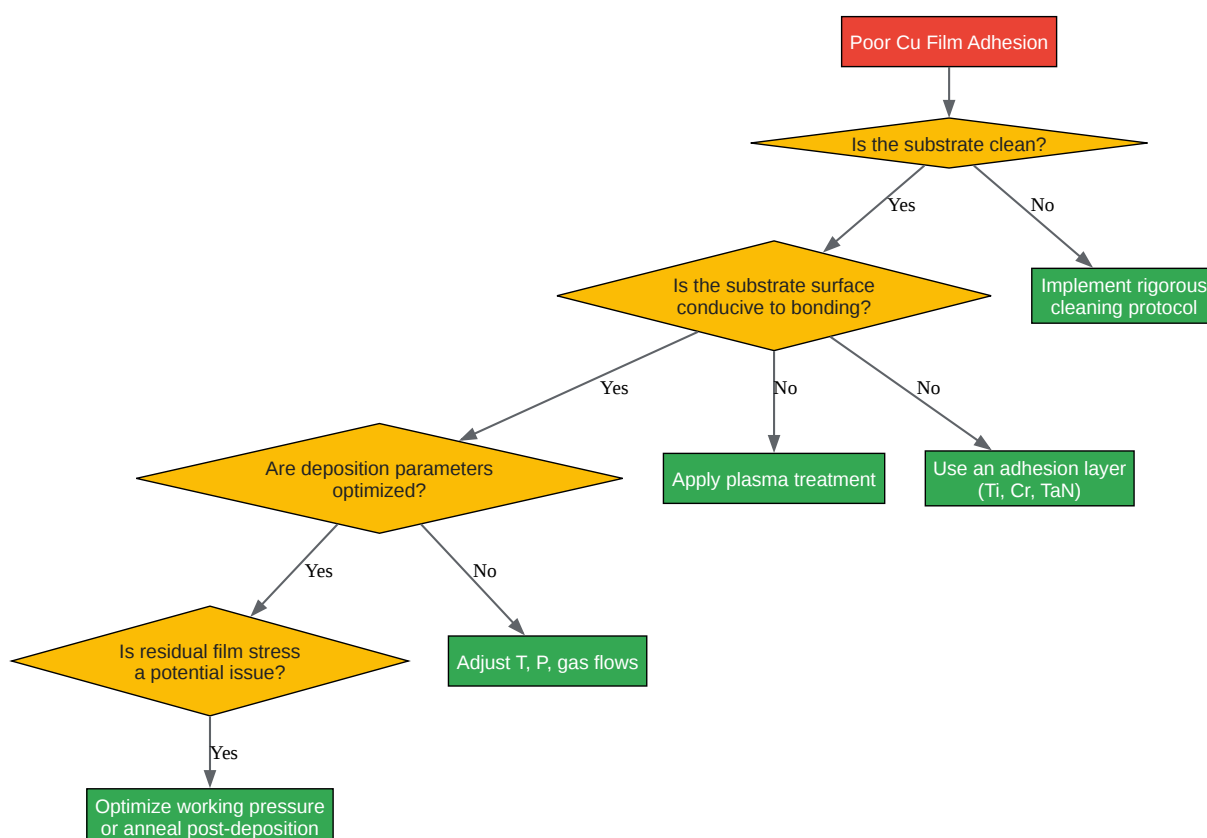
- **Substrate Loading:** Place the cleaned substrate (e.g., silicon wafer) into a sputtering system.
- **Vacuum:** Achieve a high vacuum in the deposition chamber (e.g.,  $< 5 \times 10^{-7}$  Torr).
- **Sputtering Target:** Use a high-purity Tantalum (Ta) target.
- **Gas Mixture:** Introduce a mixture of Argon (Ar) and Nitrogen ( $N_2$ ) gas into the chamber. The ratio of these gases will determine the stoichiometry of the TaN film.
- **Sputtering Process:** Apply DC power to the Ta target to initiate sputtering. The substrate can be kept at room temperature.
- **Deposition Thickness:** Deposit a thin layer of TaN, typically in the range of 10-50 nm.
- **Copper Deposition:** Without breaking vacuum, proceed with the chemical vapor deposition of copper using  $Cu(TMHD)_2$  onto the TaN-coated substrate.

## Visual Guides



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Caption: General workflow for enhancing Cu film adhesion.



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Caption: Troubleshooting logic for poor Cu film adhesion.

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